molecular formula C16H22N2O9 B12354435 Benzenebutanoic acid, alpha,2-diamino-3-(beta-D-glucopyranosyloxy)-gamma-oxo-

Benzenebutanoic acid, alpha,2-diamino-3-(beta-D-glucopyranosyloxy)-gamma-oxo-

Cat. No.: B12354435
M. Wt: 386.35 g/mol
InChI Key: SYBDIVKHFDAAJV-IIGCVACPSA-N
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Description

Benzenebutanoic acid, alpha,2-diamino-3-(beta-D-glucopyranosyloxy)-gamma-oxo- is a useful research compound. Its molecular formula is C16H22N2O9 and its molecular weight is 386.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenebutanoic acid, alpha,2-diamino-3-(beta-D-glucopyranosyloxy)-gamma-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenebutanoic acid, alpha,2-diamino-3-(beta-D-glucopyranosyloxy)-gamma-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Benzenebutanoic acid, alpha,2-diamino-3-(beta-D-glucopyranosyloxy)-gamma-oxo- is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C16H22N2O9, and it has a molecular weight of approximately 386.35 g/mol. The compound features a benzene ring linked to a butanoic acid chain, along with amino and glucopyranosyl functional groups, which suggest various biological activities.

PropertyValue
Molecular FormulaC16H22N2O9
Molecular Weight386.35 g/mol
IUPAC Name2-amino-4-[2-amino-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-oxobutanoic acid
CAS Number23224-46-6

Biological Activity

Research indicates that benzenebutanoic acid, alpha,2-diamino-3-(beta-D-glucopyranosyloxy)-gamma-oxo- exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in biological systems.
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage due to various neurotoxic agents.
  • Anti-inflammatory Properties : It has been observed to reduce inflammation in cellular models.
  • Antimicrobial Activity : There is evidence of its effectiveness against certain bacterial strains.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound might modulate receptors associated with neurotransmission and immune responses.

Case Studies and Research Findings

  • Antioxidant Study : In vitro studies demonstrated that benzenebutanoic acid derivatives significantly reduced reactive oxygen species (ROS) levels in cultured cells.
  • Neuroprotection : A study involving neuronal cell lines showed that treatment with the compound led to a decrease in apoptosis markers when exposed to neurotoxic substances.
  • Anti-inflammatory Response : Research indicated that the compound effectively downregulated pro-inflammatory cytokines in macrophage models.

Comparative Analysis with Related Compounds

The unique structure of benzenebutanoic acid, alpha,2-diamino-3-(beta-D-glucopyranosyloxy)-gamma-oxo- allows for enhanced solubility and potential interactions compared to similar compounds:

Compound NameStructural FeaturesUnique Characteristics
KynurenineContains an indole structureInvolved in tryptophan metabolism
Anthranilic AcidContains an amino group and carboxylic acidKnown for its role in the synthesis of tryptophan
5-Hydroxyindoleacetic AcidIndole derivative with hydroxyl and carboxyl groupsMetabolite of serotonin; involved in neurotransmission
4-Aminobenzoic AcidPara-amino group on a benzene ringUsed as a dye and in pharmaceuticals

The combination of glucopyranosyl and amino functional groups in benzenebutanoic acid enhances its solubility and biological interactions compared to the other compounds listed.

Properties

Molecular Formula

C16H22N2O9

Molecular Weight

386.35 g/mol

IUPAC Name

2-amino-4-[2-amino-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-oxobutanoic acid

InChI

InChI=1S/C16H22N2O9/c17-7(15(24)25)4-8(20)6-2-1-3-9(11(6)18)26-16-14(23)13(22)12(21)10(5-19)27-16/h1-3,7,10,12-14,16,19,21-23H,4-5,17-18H2,(H,24,25)/t7?,10-,12-,13+,14-,16-/m1/s1

InChI Key

SYBDIVKHFDAAJV-IIGCVACPSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N)C(=O)CC(C(=O)O)N

Canonical SMILES

C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)N)C(=O)CC(C(=O)O)N

Origin of Product

United States

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